1-[4-(Thiophen-2-yl)phenyl]ethan-1-one
Overview
Description
The compound 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one is a chemical entity that appears to be related to various research studies involving the synthesis and characterization of organic compounds with thiophene units. Thiophene derivatives are known for their electroactive properties and are often used in the development of polymers with potential applications in electronics and materials science.
Synthesis Analysis
The synthesis of thiophene-containing compounds can involve various strategies, including the reaction of diketones with aminophenols or the use of Friedel-Crafts acylation reactions. For instance, the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP) was achieved by reacting 1,4-di(2-thienyl)-1,4-butanedione with 4-aminophenol, which could be related to the synthesis pathway of the compound . Another relevant synthesis method includes the preparation of 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, which involved etherification, esterification, and Friedel-Crafts acylation reactions .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using techniques such as FT-IR, UV–vis, and NMR spectroscopy. These methods provide information about the functional groups present and the overall molecular conformation. For example, the structure of the synthesized 4-DTPP was confirmed using FT-IR, UV–vis, and 1H-NMR techniques . Similarly, the optimized molecular structure and vibrational frequencies of a related compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated both experimentally and theoretically, which could provide insights into the structural analysis of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including oxidative polymerization, cycloaddition, and conjugate addition reactions. The polymer of 4-DTPP was synthesized by oxidative polycondensation in an aqueous alkaline medium . Additionally, 4-phenylbut-3-yne-2-one, a compound with a similar phenyl ethanone structure, was shown to react with diamines and aminoethanethiol through condensation or conjugate addition, depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, thermal stability, and electrical conductivity, are crucial for their potential applications. The synthesized monomer and polymer of 4-DTPP were characterized by TG–DTA, DSC, GPC, and solubility tests. Their electrical conductivities were measured, indicating their potential use in electronic applications . The first hyperpolarizability of the fluorophenyl derivative was calculated to assess its role in nonlinear optics, which might also be relevant for the analysis of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one .
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Method of Application
The specific methods of application or experimental procedures would depend on the specific therapeutic property being utilized. For example, in the case of anti-microbial properties, the compound might be used in the form of a drug that is administered orally or topically .
Results or Outcomes
The results or outcomes would also depend on the specific therapeutic property. For instance, in the case of anti-microbial properties, the outcome might be the inhibition of the growth of certain bacteria .
Material Science
Tris(4-(thiophen-2-yl)phenyl)amine- and dithienylpyrrole-based copolymers were electropolymerized on ITO electrode by applying constant potentials of 1.0, 1.1, and 1.2 V . These copolymers have been used in high-contrast electrochromic devices .
Method of Application
The copolymers were electropolymerized on an ITO electrode by applying constant potentials of 1.0, 1.1, and 1.2 V .
Results or Outcomes
Spectroelectrochemical investigations revealed that one of the copolymers displayed more color changes than the other. The maximum coloration efficiency of the films were calculated to be 181.9 cm²·C⁻¹ at 1042 nm and 217.8 cm²·C⁻¹ at 1096 nm, respectively, in an ionic liquid solution .
Synthesis of Pyrimidine Derivatives
2-Thiopheneethylamine, a compound related to “1-[4-(Thiophen-2-yl)phenyl]ethan-1-one”, can be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones .
Method of Application
The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative being synthesized. For example, 2-Thiopheneethylamine might be reacted with an isothiocyanatoketone under certain conditions to produce the desired pyrimidine derivative .
Results or Outcomes
The results or outcomes would depend on the specific pyrimidine derivative being synthesized. For instance, the outcome might be the successful synthesis of a new pyrimidine derivative .
Ticlopidine Intermediate
2-Thiopheneethanol, another compound related to “1-[4-(Thiophen-2-yl)phenyl]ethan-1-one”, is used as a ticlopidine intermediate .
Method of Application
The specific methods of application or experimental procedures would depend on the specific process of synthesizing ticlopidine. For example, 2-Thiopheneethanol might be used in a certain step of the synthesis process .
Results or Outcomes
The results or outcomes would depend on the specific process of synthesizing ticlopidine. For instance, the outcome might be the successful synthesis of ticlopidine .
Synthesis of Polysubstituted Pyrroles
A compound similar to “1-[4-(Thiophen-2-yl)phenyl]ethan-1-one” has been used in the synthesis of polysubstituted pyrrole derivatives via intermolecular cycloaddition .
Method of Application
The compound was used in intermolecular cycloaddition with dialkyl acetylene dicarboxylate/ethylbutynoate in the presence of a combination of sodium dodecyl sulphate (SDS) and Triton X-100 surfactants using water as a solvent at room temperature in 2–6 h under microwave conditions (10 min) .
Results or Outcomes
The result was the successful synthesis of polysubstituted pyrrole derivatives with good to excellent yields .
Synthesis of Anti-inflammatory Agents
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, a compound related to “1-[4-(Thiophen-2-yl)phenyl]ethan-1-one”, acts as an anti-inflammatory agent .
Method of Application
The specific methods of application or experimental procedures would depend on the specific process of synthesizing the anti-inflammatory agent. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea might be used in a certain step of the synthesis process .
Results or Outcomes
The results or outcomes would depend on the specific process of synthesizing the anti-inflammatory agent. For instance, the outcome might be the successful synthesis of the anti-inflammatory agent .
Safety And Hazards
properties
IUPAC Name |
1-(4-thiophen-2-ylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCHCIWHJLPPNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398792 | |
Record name | 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Thiophen-2-yl)phenyl]ethan-1-one | |
CAS RN |
35294-37-2 | |
Record name | 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.